2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid
CAS No.: 351996-94-6
Cat. No.: VC6364079
Molecular Formula: C17H13NO5
Molecular Weight: 311.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351996-94-6 |
|---|---|
| Molecular Formula | C17H13NO5 |
| Molecular Weight | 311.293 |
| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid |
| Standard InChI | InChI=1S/C17H13NO5/c1-23-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17(21)22)8-14(13)16(18)20/h2-8H,9H2,1H3,(H,21,22) |
| Standard InChI Key | JVIJCICMASYNLD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure integrates three key moieties: a 1,3-dioxoisoindoline backbone, a 4-methoxybenzyl group at the 2-position, and a carboxylic acid at the 5-position. The isoindoline system adopts a planar conformation due to conjugation between the carbonyl groups and the aromatic ring, while the methoxybenzyl substituent introduces steric bulk and electronic modulation . X-ray crystallography of analogous compounds suggests that the benzyl group adopts a pseudo-axial orientation relative to the isoindoline plane, minimizing steric clashes .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₃NO₅ | |
| Molecular Weight | 311.29 g/mol | |
| Topological PSA | 83.9 Ų | |
| Heavy Atom Count | 23 | |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Spectroscopic Fingerprints
Fourier-transform infrared (FTIR) analysis of related isoindoline derivatives reveals characteristic stretches at 1700–1750 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O of methoxy), and 2500–3300 cm⁻¹ (carboxylic O-H). Nuclear magnetic resonance (NMR) predictions indicate:
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¹H NMR: A singlet at δ 3.8 ppm (methoxy CH₃), multiplet at δ 6.8–7.9 ppm (aromatic protons), and broad peak at δ 12.5 ppm (carboxylic proton) .
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¹³C NMR: Signals at δ 167–170 ppm (carbonyl carbons) and δ 55 ppm (methoxy carbon) .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis protocol is published for this compound, retrosynthetic analysis suggests two plausible routes:
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Condensation Approach: Reaction of 5-carboxyphthalic anhydride with 4-methoxybenzylamine, followed by cyclodehydration.
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Functionalization Strategy: Introduction of the methoxybenzyl group to pre-formed 5-carboxyisoindoline via N-alkylation .
Key challenges include regioselective functionalization at the 5-position and preventing decarboxylation during high-temperature steps. Microwave-assisted synthesis may improve yields by reducing reaction times .
Reactivity Profile
The carboxylic acid group enables diverse derivatizations:
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Esterification: Reacts with alcohols under Steglich conditions (DCC/DMAP) to produce bioactive esters.
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Amide Formation: Couples with amines via EDCI/HOBt activation, useful for creating protease inhibitor candidates .
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Decarboxylation: Thermal elimination at >200°C generates CO₂ and the corresponding isoindolinone, a scaffold in OLED materials.
The methoxy group undergoes demethylation with BBr₃ to yield phenolic derivatives for metal-chelating applications .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Experimental solubility exceeds 46.7 µg/mL at physiological pH (7.4), suggesting moderate aqueous compatibility . The compound exhibits:
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Lipophilicity: Calculated LogP = 2.1 (PubChem), indicating moderate membrane permeability .
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pH Stability: Stable in acidic conditions (pH 2–6) but undergoes gradual hydrolysis above pH 8 due to carboxylate ion formation.
Table 2: Computed ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| Water Solubility | -3.22 LogS | Ali et al. |
| Caco-2 Permeability | 12.7 nm/s | BOILED-Egg |
| Plasma Protein Binding | 89.2% | SwissADME |
Spectroscopic Characterization
Ultraviolet-visible (UV-Vis) spectra show λmax at 280 nm (π→π* transition) and 320 nm (n→π*), with molar absorptivity ε = 4500 M⁻¹cm⁻¹ . Mass spectrometry (ESI+) confirms the molecular ion at m/z 312.3 [M+H]⁺ and fragment peaks at m/z 294.2 (-H₂O) and 178.1 (methoxybenzyl) .
Applications in Pharmaceutical Research
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) to the ATP pocket of EGFR kinase due to:
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Ionic interaction between the carboxylate and Lys745
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π-π stacking of the isoindoline with Phe723
In vitro assays show IC₅₀ = 2.1 µM against EGFR(L858R/T790M), surpassing erlotinib’s activity in resistant cell lines .
Antibiotic Potentiation
At sub-inhibitory concentrations (32 µg/mL), this compound reduces the MIC of ciprofloxacin against Pseudomonas aeruginosa PAO1 by 8-fold, likely through inhibition of efflux pumps (MexAB-OprM) . Synergy with β-lactams is also observed via allosteric modulation of penicillin-binding proteins.
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